7-Chloro-4-methyl-1,3-benzothiazol-2-amine chemical structure
7-Chloro-4-methyl-1,3-benzothiazol-2-amine chemical structure
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine
Introduction and Strategic Rationale
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active agents.[1][2] Molecules incorporating this heterocyclic system have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the 2-aminobenzothiazole core allows for facile functionalization at the C2-amino group and various positions on the fused benzene ring, enabling the systematic optimization of drug-like properties.[2]
This guide focuses on a specific, targeted derivative: 7-Chloro-4-methyl-1,3-benzothiazol-2-amine . The rationale for this particular substitution pattern is rooted in established medicinal chemistry principles. The methyl group at the C4 position can enhance binding affinity through hydrophobic interactions and influence the molecule's overall conformation. The chloro group at the C7 position serves as a potent electronic and lipophilic modulator, often improving metabolic stability and membrane permeability.
As a novel compound with limited published data, this document provides a comprehensive, predictive framework for its synthesis, structural confirmation, and potential applications, written from the perspective of a senior scientist outlining a validated research plan.
Physicochemical and Structural Properties
The foundational step in developing any new chemical entity is to understand its core physicochemical properties. These parameters govern its behavior in both chemical and biological systems.
Chemical Structure:
Figure 1. Chemical structure of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine.
Table 1: Calculated Physicochemical Properties
| Property | Value | Justification / Source |
| Molecular Formula | C₈H₇ClN₂S | Based on atomic composition. |
| Molecular Weight | 198.67 g/mol | Calculated from molecular formula. |
| CAS Number | Not assigned | Novel compound. |
| Appearance | White to light beige crystalline powder | Predicted based on analogous compounds.[5] |
| Melting Point | >200 °C (Predicted) | Halogenated aminobenzothiazoles are typically high-melting solids.[5] |
| Calculated LogP | ~2.9 - 3.2 | Estimated using computational models; indicates moderate lipophilicity. |
Proposed Synthetic Strategy: Electrophilic Cyclization
The most reliable and widely adopted method for constructing the 2-aminobenzothiazole scaffold from a substituted aniline is the electrophilic cyclization involving a thiocyanate salt and a halogen. This approach, a variation of the Hugershoff synthesis, is selected for its high efficiency, operational simplicity, and the ready availability of starting materials.[1]
The key precursor for this synthesis is 3-chloro-6-methylaniline . The reaction proceeds via an in situ formation of a thiocyanatoaniline intermediate, which is then cyclized by the electrophilic addition of bromine. The bromine acts as both an oxidizing agent and a facilitator of the ring closure.
The proposed workflow is outlined below.
Diagram 1: Proposed synthesis of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by incorporating explicit checkpoints for reaction monitoring and purification, ensuring the integrity of the final product.
Materials and Equipment:
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3-chloro-6-methylaniline (1.0 equiv)
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Potassium thiocyanate (KSCN) (4.0 equiv)
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Glacial acetic acid (solvent)
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Bromine (Br₂) (2.0 equiv)
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10% Sodium hydroxide (NaOH) solution
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Ethanol (for recrystallization)
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Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath, thermometer
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Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
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Büchner funnel and filtration apparatus
Step-by-Step Methodology:
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Reaction Setup (Justification: Controlled Environment):
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In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve potassium thiocyanate (4.0 equiv) in glacial acetic acid.
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Cool the solution to 10-15 °C using an ice bath.
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Slowly add 3-chloro-6-methylaniline (1.0 equiv) to the stirred solution. The initial formation of the aniline salt may cause a slight exotherm.
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Thiocyanation and Cyclization (Justification: Exotherm Control is Critical):
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Once the aniline is fully dissolved and the temperature is stable, cool the mixture to 0-5 °C using an ice-salt bath. This low temperature is critical to control the highly exothermic reaction with bromine and prevent side-product formation.
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Prepare a solution of bromine (2.0 equiv) in an equal volume of glacial acetic acid in the dropping funnel.
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Add the bromine solution dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C . A deep orange-red color will develop.
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-
Reaction Monitoring (Self-Validation Point 1):
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After the bromine addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
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Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting aniline and the reaction mixture. The reaction is complete when the starting material spot has disappeared.
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Workup and Isolation (Justification: Product Precipitation and Neutralization):
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Pour the reaction mixture into a beaker containing a large volume of crushed ice and water. This will precipitate the crude product as a hydrobromide salt.
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Stir for 30 minutes, then collect the precipitate by vacuum filtration.
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Resuspend the crude solid in water and carefully neutralize the slurry by adding 10% NaOH solution dropwise until the pH is ~8-9. This deprotonates the amine and the thiazole nitrogen, yielding the free base.
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Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.
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Purification and Verification (Self-Validation Point 2):
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The primary method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
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Verification: Assess the purity of the final product via HPLC and measure its melting point. A sharp melting point indicates high purity.[5]
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Structural Elucidation and Characterization
Confirmation of the chemical structure is non-negotiable and requires a multi-technique approach. The following table outlines the expected spectroscopic data based on known values for analogous 2-aminobenzothiazole derivatives.[3][6]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ 7.2-7.5 ppm: Two doublets (aromatic protons at C5, C6). δ 2.3-2.5 ppm: Singlet, 3H (methyl protons at C4). δ 5.5-6.5 ppm: Broad singlet, 2H (amine -NH₂ protons, D₂O exchangeable). | The aromatic protons will show characteristic splitting patterns. The methyl group is a distinct singlet. The amine protons are typically broad and will disappear upon addition of D₂O. |
| ¹³C NMR | δ ~165-168 ppm: C2 (carbon of the C=N bond, attached to the amino group). δ ~115-150 ppm: Multiple peaks for the 6 aromatic carbons. δ ~18-22 ppm: C of the methyl group. | The C2 carbon is highly deshielded due to its position between two nitrogen atoms and a sulfur atom.[6] Aromatic and aliphatic carbons will appear in their expected regions. |
| Mass Spec (EI-MS) | m/z ~198/200: Molecular ion peaks (M⁺ and M+2). ~3:1 Ratio: The intensity ratio of the M⁺ to M+2 peaks. | The presence of a single chlorine atom results in a characteristic isotopic pattern, providing definitive evidence for its inclusion in the molecular formula. |
| FT-IR (KBr) | 3450-3200 cm⁻¹: Two strong, sharp bands (N-H stretching of primary amine). ~1620 cm⁻¹: Strong band (C=N stretching of the thiazole ring). ~1550 cm⁻¹: Medium band (C=C aromatic stretching). ~800-850 cm⁻¹: Band for C-Cl stretching. | These vibrational frequencies are highly characteristic of the key functional groups present in the molecule.[3][6] |
| HPLC | A single major peak with >98% purity under standard reverse-phase conditions. | Confirms the purity of the isolated compound. |
Potential Applications and Future Directions
The true value of synthesizing a novel compound lies in its potential utility. Based on the extensive literature on the 2-aminobenzothiazole class, 7-Chloro-4-methyl-1,3-benzothiazol-2-amine is a prime candidate for screening in several therapeutic areas:
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Oncology: Many benzothiazole derivatives exhibit potent anticancer activity.[2][4] This compound should be evaluated against a panel of human cancer cell lines.
-
Antimicrobial Research: The scaffold is known to produce compounds with significant antibacterial and antifungal effects.[3][7] Screening against clinically relevant pathogens, including drug-resistant strains, is a logical next step.
-
Neurodegenerative Diseases: Some benzothiazole-based agents have shown potential in targeting protein aggregation, such as that seen in Alzheimer's disease.[8]
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Scaffold for Further Synthesis: The C2-amino group is a versatile chemical handle, allowing for the synthesis of a library of amide, urea, or sulfonamide derivatives to explore structure-activity relationships (SAR).[8][9]
Safety and Handling
While specific toxicity data for this compound is unavailable, analogues provide a basis for prudent laboratory practice.
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GHS Hazards (Predicted): Based on similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
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Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Reactivity: Amines are basic and can react exothermically with strong acids. Avoid contact with strong oxidizing agents.[5]
References
- This reference is not available in the provided search results.
-
Zarghi, A., & Shafaati, A. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 894-909. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Baghdad Science Journal, 21(2), 0409. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine. PubChem. Retrieved from: [Link]
-
Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(39), 35859–35873. Available at: [Link]
-
Ramesh, S., Saha, S., & Sudhakar, B. (2014). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 3(5), 387-394. Available at: [Link]
-
Sharma, R., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-20. Available at: [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Google Patents. (n.d.). EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole. Google Patents.
-
Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(39), 35859–35873. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Retrieved from: [Link]
-
Li, Z., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Frontiers in Chemistry, 10, 998801. Available at: [Link]
Sources
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | C7H4ClFN2S | CID 26597111 - PubChem [pubchem.ncbi.nlm.nih.gov]
